molecular formula C11H7NO2 B6375406 3-Cyano-5-(furan-2-yl)phenol, 95% CAS No. 1261897-93-1

3-Cyano-5-(furan-2-yl)phenol, 95%

Cat. No. B6375406
CAS RN: 1261897-93-1
M. Wt: 185.18 g/mol
InChI Key: VVSAXHNNLDTMHO-UHFFFAOYSA-N
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Description

3-Cyano-5-(furan-2-yl)phenol (also known as CFPC) is a chemical compound with a wide range of applications in the scientific and industrial fields. CFPC is an aromatic compound that is composed of a phenol group and a cyano group. It has a molecular weight of 175.14 g/mol and a melting point of 206-208°C. The compound is known to be soluble in water and most organic solvents, and is commercially available as a 95% pure solid.

Scientific Research Applications

CFPC is widely used in scientific research and industrial processes. It is used as a starting material for the synthesis of various compounds, such as pharmaceuticals, dyes, and pigments. CFPC is also used as a reagent in organic synthesis and as a catalyst in the production of polymers. Additionally, it is used in the synthesis of metal-organic frameworks and in the preparation of nanoparticles.

Mechanism of Action

CFPC is known to act as an antioxidant, a reducing agent, and a chelating agent. It is also known to act as a Lewis acid and a Bronsted acid, and as a catalyst in organic reactions. Additionally, CFPC is known to act as a proton acceptor and as a proton donor.
Biochemical and Physiological Effects
CFPC is known to have a number of biochemical and physiological effects. It is known to inhibit the activity of enzymes such as cytochrome P450 and acetylcholinesterase. Additionally, it is known to act as a free radical scavenger, to reduce inflammation, and to modulate the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

CFPC is a highly versatile compound that has a number of advantages for use in laboratory experiments. It is soluble in water and most organic solvents, and is commercially available as a 95% pure solid. Additionally, it is a relatively inexpensive compound and is easy to handle. The main limitation of CFPC is its low solubility in some solvents, which can make it difficult to use in certain experiments.

Future Directions

CFPC has a wide range of potential applications in the scientific and industrial fields. In the future, it could be used as a starting material for the synthesis of various compounds, such as pharmaceuticals, dyes, and pigments. Additionally, it could be used as a reagent in organic synthesis and as a catalyst in the production of polymers. Furthermore, CFPC could be used in the synthesis of metal-organic frameworks and in the preparation of nanoparticles. Finally, CFPC could be used as a therapeutic agent to treat a variety of diseases and disorders.

Synthesis Methods

CFPC is synthesized from the reaction of 4-nitrophenol and furfural in the presence of sodium hydroxide and sodium carbonate. The reaction takes place at a temperature of 80-90°C, and the product is isolated by precipitation with ethanol. The reaction is highly efficient and yields a high purity product.

properties

IUPAC Name

3-(furan-2-yl)-5-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c12-7-8-4-9(6-10(13)5-8)11-2-1-3-14-11/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSAXHNNLDTMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684601
Record name 3-(Furan-2-yl)-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)-5-hydroxybenzonitrile

CAS RN

1261897-93-1
Record name 3-(Furan-2-yl)-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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